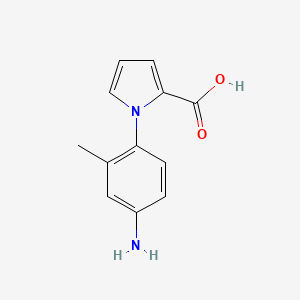

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties that may be beneficial in treating various diseases, particularly those related to infectious agents and neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure-Activity Relationship

The structural characteristics of pyrrole derivatives significantly influence their biological activity. The presence of the amino and carboxylic acid functional groups in this compound enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial , anti-inflammatory , and neuroprotective activities. The following subsections detail its biological effects based on recent studies.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb).

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |

|---|---|---|---|

| This compound | < 0.016 | > 64 | MmpL3 |

This data suggests that the compound has a low minimum inhibitory concentration (MIC), indicating high potency against Mtb with low cytotoxicity, making it a promising candidate for further development as an anti-TB agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that pyrrole derivatives can modulate neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors.

In a study focusing on receptor regulation, it was found that derivatives of pyrrole could inhibit norepinephrine reuptake and exhibit selective binding to serotonin receptors. This suggests potential applications in treating mood disorders and other neurological conditions .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in various biological contexts:

- Tuberculosis Treatment : A study evaluated the effectiveness of various pyrrole derivatives against drug-resistant strains of Mtb. The findings indicated that compounds with structural similarities to this compound showed enhanced efficacy compared to standard treatments like isoniazid .

- Neuropharmacology : In another study, pyrrole derivatives were tested for their ability to modulate cannabinoid receptors, showing promising results as potential therapeutic agents for pain management and neuroprotection .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival, such as those related to mycolic acid biosynthesis in Mtb.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing mood and cognitive functions.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, as antitumor agents. For instance, compounds with similar structures have been synthesized and evaluated for their inhibitory effects on cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited promising activity against various human carcinoma cell lines, with some showing IC50 values as low as 0.065 µmol/L against A-549 cells .

Antibacterial Properties

Pyrrole derivatives are known for their antibacterial properties. Research indicates that compounds related to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have shown that pyrrole derivatives can act as effective inhibitors of DNA gyrase, a target for antibacterial drugs, thus providing a mechanism for their antibacterial action .

Case Study: Antimicrobial Activity

A study focusing on pyrrole derivatives found that certain compounds demonstrated significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrole ring could enhance efficacy against these pathogens .

Polymer Synthesis

This compound has been utilized in the synthesis of conducting polymers. These polymers exhibit unique electrical properties, making them suitable for applications in organic electronics, sensors, and energy storage devices. The incorporation of this compound into polymer matrices enhances conductivity and stability .

Case Study: Conductive Polymers

Research has demonstrated that incorporating pyrrole derivatives into polymer systems can significantly improve their conductivity. For instance, a study reported on the synthesis of polypyrrole composites using this compound as a monomer. The resulting materials showed enhanced electrochemical properties suitable for use in supercapacitors .

Analytical Applications

The compound is also employed in analytical chemistry for developing sensitive detection methods. Its ability to form complexes with metal ions makes it useful in sensor technology, particularly for detecting heavy metals in environmental samples .

Data Table: Applications Overview

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step pathways, including:

- Step 1: Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, using ketones or β-diketones with ammonia derivatives.

- Step 2: Functionalization at the 1-position with a 4-amino-2-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3: Carboxylic acid introduction at the 2-position through oxidation of a methyl ester precursor (e.g., hydrolysis under acidic/basic conditions).

Key Variables:

- Temperature: Higher temperatures (80–120°C) accelerate coupling reactions but may degrade sensitive intermediates.

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve aryl coupling efficiency .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final carboxylic acid form .

Q. Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR:

- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) and confirms planarity of the pyrrole ring .

- FT-IR: Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Q. Advanced: What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .

Data Interpretation:

- Lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity, particularly at the amino and carboxylic acid groups .

Q. Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility Profiling:

- Test in buffered solutions (pH 2–12) to identify pH-dependent solubility. Carboxylic acid protonation (pH < pKa ~4.5) reduces aqueous solubility .

- Use co-solvents (e.g., DMSO:water mixtures) to enhance solubility for biological assays .

- Stability Studies:

Q. Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Lead Optimization: The carboxylic acid group enables conjugation with pharmacophores (e.g., amide formation) to enhance target binding .

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Prodrug Development: Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. Advanced: What strategies mitigate challenges in synthesizing high-purity batches for in vivo studies?

Methodological Answer:

- Impurity Control:

- Monitor intermediate purity via TLC/HPLC to prevent carryover of unreacted amines or esters.

- Use scavenger resins (e.g., QuadraPure™) to remove residual metal catalysts .

- Crystallization: Recrystallize from ethanol/water mixtures to eliminate polar impurities .

- Analytical Validation: Validate purity (>98%) via LC-MS and elemental analysis .

Q. Basic: How does the compound’s solubility vary across solvents, and what parameters guide solvent selection?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Key Factor |

|---|---|---|

| Water | <0.1 (pH 7) | Protonation state of COOH |

| DMSO | >50 | High polarity |

| Ethanol | ~5 | Moderate H-bonding |

Guidelines:

Q. Advanced: What bioactivity data exists for analogs, and how can SAR studies inform derivative design?

Methodological Answer:

- SAR Insights:

- In Vitro Models: Test cytotoxicity (MTT assay) and selectivity (e.g., CEREP panel) to prioritize derivatives .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks:

- Repeat synthesis under inert atmosphere (N₂/Ar) to confirm thermal stability.

- Compare NMR with literature data (e.g., CAS Common Chemistry, PubChem) .

- Complementary Techniques: Use differential scanning calorimetry (DSC) to validate melting points and detect polymorphs .

Propiedades

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBYLHXGULTRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.